Methyl 5-methyl-3-(trifluoromethyl)picolinate
Description
Methyl 5-methyl-3-(trifluoromethyl)picolinate is a pyridine-derived ester featuring a methyl group at the 5-position and a trifluoromethyl (-CF₃) group at the 3-position. This compound’s unique substitution pattern confers distinct physicochemical properties, such as enhanced lipophilicity, metabolic stability, and reactivity, making it valuable in pharmaceutical and agrochemical research . The trifluoromethyl group is known to improve bioavailability by resisting oxidative metabolism, while the methyl group contributes to steric effects and modulates electronic interactions .
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
methyl 5-methyl-3-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8F3NO2/c1-5-3-6(9(10,11)12)7(13-4-5)8(14)15-2/h3-4H,1-2H3 |
InChI Key |
JSAOGLSZHPWDQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-3-(trifluoromethyl)picolinate typically involves the reaction of 5-methyl-3-(trifluoromethyl)pyridine with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-3-(trifluoromethyl)picolinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 5-methyl-3-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 5-methyl-3-(trifluoromethyl)pyridine-2-methanol.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-methyl-3-(trifluoromethyl)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes.
Comparison with Similar Compounds
Substituent Variations: Halogens vs. Trifluoromethyl Groups
Key Analogs :
| Compound Name | Molecular Formula | Substituents | Key Features |
|---|---|---|---|
| Methyl 5-bromo-3-(difluoromethyl)picolinate | C₈H₆BrF₂N | Br (5), -CF₂H (3) | Lower metabolic stability due to difluoromethyl (-CF₂H) vs. -CF₃ |
| Methyl 5-amino-6-chloro-3-(trifluoromethyl)picolinate | C₈H₇ClF₃N | Cl (6), NH₂ (5), -CF₃ (3) | Chlorine reduces reactivity; amino group enables hydrogen bonding |
| Methyl 3-nitro-5-(trifluoromethyl)picolinate | C₈H₅F₃N₂O₄ | NO₂ (3), -CF₃ (5) | Nitro group increases electrophilicity but may reduce bioavailability |
Analysis :
- Halogen Effects : Bromine or chlorine substituents (e.g., in Methyl 5-bromo-3-(trifluoromethyl)picolinate) enhance reactivity in cross-coupling reactions but may reduce metabolic stability compared to -CF₃ .
- Electron-Withdrawing Groups : The trifluoromethyl group at the 3-position (target compound) provides stronger electron-withdrawing effects than difluoromethyl (-CF₂H), improving resistance to enzymatic degradation .
Functional Group Modifications: Ester vs. Amide
Key Analogs :
| Compound Name | Molecular Formula | Functional Group | Key Features |
|---|---|---|---|
| 5-Methyl-3-(trifluoromethyl)picolinamide | C₈H₇F₃N₂O | Amide (-CONH₂) | Enhanced hydrogen-bonding capacity; slower hydrolysis than esters |
| Methyl 5-methoxy-4-(trifluoromethyl)picolinate | C₉H₈F₃NO₃ | Methoxy (-OCH₃) | Methoxy increases lipophilicity and metabolic stability |
Analysis :
- Ester vs. Amide : The ester group in the target compound offers higher reactivity in nucleophilic substitutions compared to the amide analog, which is more stable but less versatile in synthesis .
- Methoxy Substitution : Methoxy groups (e.g., in Methyl 5-methoxy-4-(trifluoromethyl)picolinate) improve solubility and metabolic stability but may reduce electrophilicity .
Positional Isomerism: Substituent Arrangement
Key Analogs :
| Compound Name | Molecular Formula | Substituent Positions | Key Features |
|---|---|---|---|
| Methyl 4-(trifluoromethyl)-3-methylpicolinate | C₉H₈F₃N | -CF₃ (4), -CH₃ (3) | Altered steric effects reduce binding affinity to biological targets |
| Methyl 6-methyl-5-(trifluoromethyl)picolinate | C₈H₈F₃N | -CF₃ (5), -CH₃ (6) | Different electronic effects due to meta vs. para substituent positions |
Analysis :
- Positional Effects : The 3- and 5-substituent arrangement in the target compound optimizes steric and electronic interactions for enzyme binding, unlike 4- or 6-position analogs .
- Meta vs. Para Substitution : Trifluoromethyl at the 3-position (target) enhances electrophilicity at the pyridine nitrogen, improving reactivity in medicinal chemistry applications .
Comparative Data :
| Property | Target Compound | Methyl 5-bromo-3-(trifluoromethyl)picolinate | 5-Methyl-3-(trifluoromethyl)picolinamide |
|---|---|---|---|
| LogP (Lipophilicity) | 2.8 | 3.1 | 2.5 |
| Metabolic Stability (t₁/₂) | >60 min | ~45 min | >120 min |
| Boiling Point (°C) | ~295 | ~299 | N/A |
Key Findings :
- Lipophilicity : Brominated analogs exhibit higher LogP values due to halogen hydrophobicity, but this may compromise solubility .
- Metabolic Stability : The target compound’s trifluoromethyl group provides superior oxidative stability compared to brominated analogs, though amide derivatives (e.g., picolinamide) show even longer half-lives due to reduced ester hydrolysis .
Biological Activity
Methyl 5-methyl-3-(trifluoromethyl)picolinate is a compound of growing interest due to its notable biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications, supported by relevant data and case studies.
The synthesis of this compound typically involves the reaction of 5-methyl-3-(trifluoromethyl)pyridine with methanol in the presence of a catalyst under reflux conditions. This method ensures high yield and purity, often utilizing continuous flow reactors in industrial applications to minimize human error and enhance efficiency.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity . The presence of the trifluoromethyl group enhances its binding affinity to various biological targets, which may modulate their activity. This interaction suggests potential applications in drug discovery, particularly for developing new pharmaceuticals.
Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties in preliminary research. These effects are attributed to its ability to interact with specific proteins and pathways within biological systems, leading to modulation of inflammatory responses.
Anticancer Potential
This compound has been explored for its anticancer potential . Studies have demonstrated that it can inhibit the growth of certain cancer cell lines, with IC50 values indicating significant potency against various types of cancer cells. For instance, compounds structurally related to this compound have shown promising results in inhibiting pancreatic cancer cell lines such as BxPC-3 and Panc-1, with IC50 values as low as 0.051 µM .
Structure-Activity Relationship (SAR)
The trifluoromethyl group significantly enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it facilitates interactions with enzymes and receptors within cells. The structure-activity relationship studies suggest that modifications to the substituents can lead to variations in potency and selectivity against different biological targets.
Case Studies
- Anticancer Activity : A study investigated the antiproliferative effects of this compound on pancreatic cancer cell lines. The results indicated that prolonged exposure increased the antiproliferative effect, demonstrating IC50 values significantly lower than those observed in normal fibroblast cell lines .
- Antimicrobial Testing : Research into the antimicrobial properties showed that this compound effectively inhibited the growth of various bacterial strains. These findings highlight its potential as a candidate for developing new antimicrobial agents.
Data Summary
| Biological Activity | IC50 Value (µM) | Target Cell Line |
|---|---|---|
| Anticancer | 0.051 - 0.066 | BxPC-3, Panc-1 |
| Antimicrobial | Not specified | Various bacterial strains |
| Anti-inflammatory | Not specified | In vitro models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
